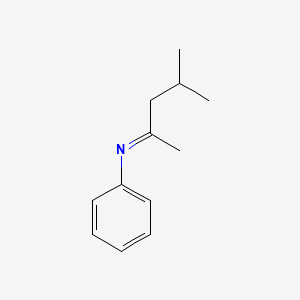
Silane, (2-ethynylphenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-ethynylphenoxy)trimethyl-: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-ethynylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-ethynylphenoxy)trimethyl- typically involves the reaction of 2-ethynylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethynylphenol is replaced by the trimethylsilyl group. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Silane, (2-ethynylphenoxy)trimethyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-ethynylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(trimethylsilyl)benzaldehyde or 2-(trimethylsilyl)benzoic acid.
Reduction: Formation of 2-(trimethylsilyl)ethylphenol.
Substitution: Formation of various substituted phenoxytrimethylsilanes depending on the electrophile used.
Scientific Research Applications
Silane, (2-ethynylphenoxy)trimethyl- has a wide range of applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials such as polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Silane, (2-ethynylphenoxy)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can undergo addition reactions. The phenoxy group can act as an electron-donating group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Silane, (2-methoxyphenyl)trimethyl-
- Silane, (2-bromophenyl)trimethyl-
- Silane, (2-iodophenyl)trimethyl-
Uniqueness
Silane, (2-ethynylphenoxy)trimethyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. The ethynyl group allows for additional functionalization and can participate in click chemistry reactions, making it a versatile building block in organic synthesis.
Properties
CAS No. |
61547-39-5 |
|---|---|
Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
(2-ethynylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H14OSi/c1-5-10-8-6-7-9-11(10)12-13(2,3)4/h1,6-9H,2-4H3 |
InChI Key |
CKUGLECNACKLEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)


![2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14577524.png)


![9-Bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14577548.png)

![4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoyl chloride](/img/structure/B14577554.png)
